2-Ethylpyrimidin-5-amine

Vue d'ensemble

Description

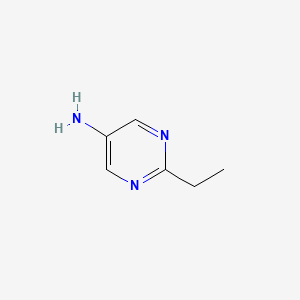

2-Ethylpyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, characterized by an ethyl group at the second position and an amino group at the fifth position on the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyrimidin-5-amine typically involves the reaction of ethyl-substituted pyrimidine derivatives with appropriate amines. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by amination at the fifth position . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylpyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: The amino group at the fifth position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates:

2-Ethylpyrimidin-5-amine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential antiviral and anticancer properties. For instance, pyrimidine derivatives often target specific enzymes involved in disease processes, making them valuable in drug design .

Anti-inflammatory Properties:

Research has indicated that pyrimidine derivatives, including those related to this compound, exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Case Study:

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were synthesized to evaluate their biological activities. These compounds showed potent inhibition of nitric oxide production in immune-activated cells, with the most effective compound demonstrating an IC50 of 2 μM . This suggests that modifications at the 5-position can enhance biological efficacy.

Biological Research

Enzyme Inhibition Studies:

The compound has been studied for its inhibitory effects on various enzymes, including those involved in cancer progression and immune response modulation. For example, derivatives of this compound have been shown to inhibit the activity of specific kinases associated with tumor growth and metastasis .

Potential in Cancer Therapy:

Research has highlighted the potential of pyrimidine derivatives, including this compound, as candidates for cancer therapy. These compounds can interfere with signaling pathways that promote cancer cell survival and proliferation. For instance, studies have shown that certain derivatives can significantly suppress the activity of discoidin domain receptor 1 (DDR1), which is implicated in breast and gastric cancers .

Industrial Applications

Agrochemicals:

In addition to medicinal uses, this compound is explored as a precursor for agrochemical synthesis. Its derivatives may enhance crop protection by acting as fungicides or herbicides, although detailed studies are still required to validate these applications.

Synthesis of New Compounds:

The versatility of this compound allows it to be used in various synthetic pathways to create novel compounds with desired biological activities. Research on structure–activity relationships (SAR) has provided insights into how different substituents can affect the pharmacological profiles of these compounds .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceutical compounds | Antiviral and anticancer properties |

| Biological Research | Enzyme inhibition studies | Effective against iNOS and COX-2 |

| Anti-inflammatory Effects | Significant inhibition of inflammatory mediators | IC50 values as low as 0.04 μmol |

| Industrial Applications | Potential use in agrochemicals | Precursor for novel agrochemical synthesis |

Mécanisme D'action

The mechanism by which 2-Ethylpyrimidin-5-amine exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes . The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparaison Avec Des Composés Similaires

2-Ethylpyrimidin-5-amine can be compared with other pyrimidine derivatives such as:

2-Aminopyrimidine: Lacks the ethyl group, making it less hydrophobic.

2-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.

2,4-Diaminopyrimidine: Contains an additional amino group, which can lead to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

2-Ethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines, as a class, are known for their roles in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted at the 2-position with an ethyl group and an amino group at the 5-position.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of influenza viruses, demonstrating a reduction in viral load in infected mice models. In particular, it displayed superior antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound's mechanism involves direct inhibition of viral replication processes, which was confirmed through viral load assessments in lung tissues of treated mice .

Anti-inflammatory Effects

Pyrimidine derivatives are recognized for their anti-inflammatory properties, and this compound is no exception. It has been reported to inhibit the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory response. The compound showed IC50 values significantly lower than standard anti-inflammatory drugs like indomethacin, indicating potent anti-inflammatory effects. In vitro studies demonstrated that it effectively reduced prostaglandin E2 levels, a key mediator of inflammation .

Anticancer Potential

The anticancer potential of this compound has also been explored. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways. Specifically, the compound altered the Bax/Bcl-2 expression ratio, promoting cell death in cancer cells while sparing normal cells . Additionally, it demonstrated efficacy against specific mutations in the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .

Research Findings and Case Studies

Safety Profile

A subacute toxicity study conducted on healthy mice indicated that this compound had a favorable safety profile. At doses up to 40 mg/kg administered orally for three consecutive days, no significant adverse effects were observed. This suggests that the compound could potentially be developed into a therapeutic agent with manageable safety concerns .

Propriétés

IUPAC Name |

2-ethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOOSXRJFONRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655520 | |

| Record name | 2-Ethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152519-74-8 | |

| Record name | 2-Ethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.